Cadalene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

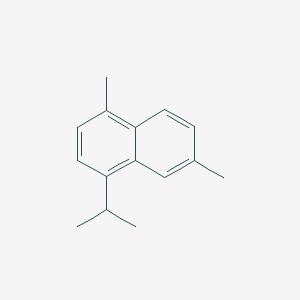

1,6-dimethyl-4-propan-2-ylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOJIHDTVZTGDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2C=C1)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197483 | |

| Record name | Cadalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cadalene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059698 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

483-78-3 | |

| Record name | Cadalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=483-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cadalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000483783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cadalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene, 1,6-dimethyl-4-(1-methylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CADALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49X2436USB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of Cadalene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadalene (4-isopropyl-1,6-dimethylnaphthalene) is a bicyclic aromatic sesquiterpene with the chemical formula C₁₅H₁₈.[1][2] As a naturally occurring hydrocarbon, it is found in the essential oils of various plants and serves as a significant biomarker in paleobotanical and geochemical studies. Beyond its role as a biomarker, this compound and its derivatives have garnered interest for their potential biological activities, including antioxidant and anti-inflammatory properties. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for their determination, and an exploration of its potential biological signaling pathways.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, compiled from various sources. It is important to note that some variation in reported values exists, which can be attributed to different experimental conditions and measurement techniques.

| Property | Value | Source(s) |

| IUPAC Name | 1,6-dimethyl-4-(propan-2-yl)naphthalene | [1][2] |

| Synonyms | Cadalin, 4-Isopropyl-1,6-dimethylnaphthalene | [1] |

| Chemical Formula | C₁₅H₁₈ | [1][2] |

| Molecular Weight | 198.30 g/mol | [1][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Melting Point | -14.17 °C (estimate) to 30.50 °C | [5][6] |

| Boiling Point | 144-150 °C at 10 Torr; 291-298 °C at 760 mmHg | [3][7][8] |

| Density | 0.9667 g/cm³ at 25 °C; 0.9795 g/cm³ | [5][7] |

| Refractive Index (n_D²⁵) | 1.5785 | [6][7] |

| logP (Octanol-Water Partition Coefficient) | 5.23 - 5.7 | [2][9][10] |

| Water Solubility | Insoluble; 0.00017 g/L (predicted) | [2][5][7][10] |

| Solubility in Organic Solvents | Soluble in ethanol, hexane, chloroform, benzene, and oils.[5][7][8] | |

| Vapor Pressure | 0.001 - 0.002 mmHg at 25 °C (estimated) | [8][9] |

| UV max (in ethanol) | 228, 232, 280, 284, 295, 310, 317, 325 nm | [7] |

Experimental Protocols

Detailed experimental procedures are crucial for the accurate and reproducible determination of physicochemical properties. Below are generalized protocols for key properties of this compound, based on standard methodologies for polycyclic aromatic hydrocarbons and sesquiterpenes.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a substance like this compound, which can be liquid at room temperature, this would be more accurately a freezing point determination.

Methodology: Capillary Method

-

Sample Preparation: A small amount of purified this compound is introduced into a capillary tube, which is then sealed at one end.

-

Apparatus: A calibrated melting point apparatus or a Thiele tube filled with a high-boiling point oil (e.g., mineral oil or silicone oil) is used.

-

Procedure: The capillary tube is attached to a thermometer and immersed in the oil bath. The bath is heated slowly, at a rate of 1-2 °C per minute, as the expected melting point is approached.

-

Observation: The temperature at which the solid begins to melt (the first appearance of liquid) and the temperature at which the solid is completely melted are recorded as the melting range. For pure substances, this range is typically narrow.

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid.

Methodology: Distillation Method

-

Apparatus: A simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a calibrated thermometer.

-

Procedure: A sample of this compound (approximately 5-10 mL) is placed in the distilling flask along with a few boiling chips to ensure smooth boiling. The apparatus is heated, and the temperature is monitored.

-

Observation: The temperature is recorded when the vapor condensation front is stable on the thermometer bulb and the first drops of distillate are collected. This temperature, at a given atmospheric pressure, is the boiling point. The barometric pressure should always be recorded alongside the boiling point.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.

Methodology: Shake-Flask Method (for Water Solubility)

-

Procedure: An excess amount of this compound is added to a known volume of deionized water in a sealed flask.

-

The flask is agitated in a constant temperature bath (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After agitation, the solution is allowed to stand to permit phase separation.

-

An aliquot of the aqueous phase is carefully removed, filtered or centrifuged to remove any undissolved this compound.

-

Analysis: The concentration of this compound in the aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography-Mass Spectrometry (GC-MS).

Determination of logP (Octanol-Water Partition Coefficient)

The partition coefficient is a measure of the differential solubility of a compound in two immiscible solvents, typically octanol and water.

Methodology: Shake-Flask Method

-

Procedure: A known amount of this compound is added to a flask containing pre-saturated octanol and water.

-

The flask is shaken for a sufficient time to allow for partitioning equilibrium to be established.

-

The mixture is then centrifuged to separate the octanol and water layers.

-

Analysis: The concentration of this compound in both the octanol and water phases is determined using an appropriate analytical method (e.g., HPLC-UV or GC-MS).

-

Calculation: The logP value is calculated as the logarithm of the ratio of the concentration of this compound in the octanol phase to its concentration in the water phase.

Visualizations

Experimental Workflow for Physicochemical Characterization

Caption: Workflow for the experimental determination of this compound's physicochemical properties.

Proposed Anti-Inflammatory Signaling Pathway

While the precise signaling pathway of this compound is still under investigation, based on the known activities of other sesquiterpenes and related natural products, a plausible mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation.

Caption: Proposed mechanism of this compound's anti-inflammatory action via inhibition of the NF-κB pathway.

Conclusion

This compound, a naturally occurring sesquiterpene, possesses a distinct set of physicochemical properties that are fundamental to understanding its environmental fate and potential biological applications. This guide provides a consolidated resource for researchers, presenting key quantitative data and outlining the standard experimental methodologies for their validation. The proposed involvement of this compound in modulating inflammatory pathways, such as the NF-κB cascade, highlights a promising area for future research in drug discovery and development. Further investigation into the specific molecular targets and mechanisms of action of this compound is warranted to fully elucidate its therapeutic potential.

References

- 1. This compound | Cyberlipid [cyberlipid.gerli.com]

- 2. Determination of the solubility behavior of some polycyclic aromatic hydrocarbons in water (Conference) | OSTI.GOV [osti.gov]

- 3. This compound | C15H18 | CID 10225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 5. cdc.gov [cdc.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound, 483-78-3 [thegoodscentscompany.com]

- 8. Chemical Composition Antioxidant and Anti-Inflammatory Activities of Myrtus communis L. Leaf Extract: Forecasting ADMET Profiling and Anti-Inflammatory Targets Using Molecular Docking Tools - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antioxidative effects of 7-hydroxy-3-methoxy-cadalene extracted from Zelkova serrata on 4-(methylinitros amino)-1-(3-pyridyl)-1-butanone-induced oxidative stress in A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Botanical Treasury: A Technical Guide to the Natural Sources and Isolation of Cadalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadalene (4-isopropyl-1,6-dimethylnaphthalene) is a bicyclic sesquiterpenoid hydrocarbon that has garnered significant interest within the scientific community. As a derivative of cadinane-type sesquiterpenes, it is found in the essential oils of a diverse array of higher plants. Beyond its role as a biomarker in paleobotanical studies, this compound and its derivatives are being explored for their potential pharmacological activities. This technical guide provides an in-depth overview of the natural plant sources of this compound, detailed methodologies for its isolation and purification, and an elucidation of its biosynthetic pathway.

Natural Sources of this compound

This compound is a constituent of the essential oils of numerous plant species. The concentration of this compound can vary significantly depending on the plant species, geographical location, and the specific part of the plant utilized. The following table summarizes the quantitative data available for this compound and its direct precursor, δ-cadinene, in several plant species.

| Plant Species | Plant Part | Compound | Concentration (% of Essential Oil) | Reference(s) |

| Cedrus atlantica (Atlas Cedar) | Wood | δ-Cadinene | 36.35% | [1] |

| Juniperus communis (Common Juniper) | Branches | δ-Cadinene | 2.1 - 4.8% | [2] |

| Berries | δ-Cadinene | 1.5% | [3] | |

| Pinus sylvestris (Scots Pine) | Needles | δ-Cadinene | 4.0 - 14.9% | [4] |

| Torreya grandis (Chinese Torreya) | Arils | δ-Cadinene | 3.42 - 11.76% | [5][6] |

| Peel | δ-Cadinene | 4.24 - 4.82% | [7] |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that begins with the universal precursor for all sesquiterpenes, farnesyl pyrophosphate (FPP). In plants, the key enzyme responsible for the formation of the cadinane skeleton is (+)-δ-cadinene synthase . This enzyme catalyzes the cyclization of FPP to form (+)-δ-cadinene. Subsequent dehydrogenation of δ-cadinene yields this compound. The biosynthesis of gossypol in cotton provides a well-studied example of this pathway.[1][8][9][10]

Caption: Biosynthesis pathway of this compound from FPP.

Experimental Protocols

The isolation of this compound from plant sources typically involves a multi-step process encompassing extraction of the essential oil followed by chromatographic purification to isolate the target compound.

I. Extraction of Essential Oil by Steam Distillation

Steam distillation is a widely used method for extracting volatile compounds like this compound from plant material without the need for high temperatures that could degrade the target molecules.

Materials:

-

Fresh or dried plant material (e.g., wood chips, needles, leaves)

-

Distilled water

-

Steam distillation apparatus (including a boiling flask, biomass flask, condenser, and receiving flask)

-

Heating mantle

-

Organic solvent (e.g., n-hexane, diethyl ether)

-

Separatory funnel

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Plant Material: The plant material should be coarsely ground or chopped to increase the surface area for efficient extraction.

-

Apparatus Setup: Assemble the steam distillation apparatus. Place the prepared plant material into the biomass flask and add a sufficient amount of distilled water to the boiling flask.

-

Distillation: Heat the boiling flask to generate steam, which will pass through the plant material, volatilizing the essential oils. The mixture of steam and essential oil vapor will then travel to the condenser.

-

Condensation and Collection: The vapor is cooled in the condenser, and the resulting liquid (a mixture of water and essential oil) is collected in the receiving flask.

-

Extraction of Essential Oil: Transfer the collected distillate to a separatory funnel. Add an appropriate organic solvent (e.g., n-hexane) to extract the essential oil from the aqueous phase. Shake the funnel vigorously, venting periodically.

-

Separation and Drying: Allow the layers to separate. Collect the organic layer containing the essential oil. Dry the organic extract over anhydrous sodium sulfate to remove any residual water.

-

Solvent Removal: Remove the organic solvent using a rotary evaporator under reduced pressure to obtain the crude essential oil.

Caption: General workflow for the isolation of this compound.

II. Purification of this compound by Column Chromatography

Column chromatography is a standard technique for separating individual components from a complex mixture like an essential oil based on their different affinities for the stationary and mobile phases.

Materials:

-

Crude essential oil

-

Silica gel (for column chromatography)

-

Non-polar solvent (e.g., n-hexane)

-

Polar solvent (e.g., ethyl acetate)

-

Glass column

-

Collection tubes

-

Thin Layer Chromatography (TLC) plates and chamber

-

UV lamp

Procedure:

-

Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane) and carefully pack it into a glass column, ensuring there are no air bubbles.

-

Sample Loading: Dissolve the crude essential oil in a minimal amount of the non-polar solvent and carefully load it onto the top of the silica gel column.

-

Elution: Begin eluting the column with the non-polar solvent. Due to its relatively non-polar nature, this compound will travel down the column with the solvent. A gradient of increasing polarity (by gradually adding a polar solvent like ethyl acetate to the mobile phase) can be used to separate compounds with different polarities.

-

Fraction Collection: Collect the eluent in a series of fractions using collection tubes.

-

Fraction Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing this compound. Spot small amounts of each fraction onto a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.

-

Pooling and Solvent Evaporation: Combine the fractions that contain pure this compound (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified this compound.

III. Characterization and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual components of a volatile mixture.

Protocol Outline:

-

Sample Preparation: Dilute the essential oil or purified fraction in a suitable solvent (e.g., hexane) to an appropriate concentration.

-

GC-MS Analysis: Inject a small volume of the prepared sample into the GC-MS system.

-

Gas Chromatograph (GC): The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The components of the mixture are separated based on their boiling points and interactions with the stationary phase of the column.

-

Mass Spectrometer (MS): As each component elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify the compound by comparing it to a spectral library (e.g., NIST).

-

-

Quantification: The abundance of each component is determined by the area of its corresponding peak in the chromatogram. For accurate quantification, a calibration curve can be generated using a certified standard of this compound.[11][12]

Conclusion

This guide provides a comprehensive overview of the natural sources of this compound, its biosynthesis, and detailed protocols for its isolation and characterization. The provided quantitative data and experimental methodologies offer a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development. The continued exploration of this compound and its derivatives from diverse botanical sources holds promise for the discovery of novel bioactive compounds with potential therapeutic applications.

References

- 1. Expression pattern of (+)-delta-cadinene synthase genes and biosynthesis of sesquiterpene aldehydes in plants of Gossypium arboreum L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. agrojournal.org [agrojournal.org]

- 4. repozytorium.p.lodz.pl [repozytorium.p.lodz.pl]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. scispace.com [scispace.com]

- 8. sippe.ac.cn [sippe.ac.cn]

- 9. Delta-cadinene synthase - Wikipedia [en.wikipedia.org]

- 10. Crystal Structure of (+)-δ-Cadinene Synthase from Gossypium arboreum and Evolutionary Divergence of Metal Binding Motifs for Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. hrcak.srce.hr [hrcak.srce.hr]

- 12. scitepress.org [scitepress.org]

An In-depth Technical Guide to the Mass Spectrometry and IR Spectroscopy of Cadalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadalene (4-isopropyl-1,6-dimethylnaphthalene) is a naturally occurring bicyclic aromatic sesquiterpene.[1][2] As a significant biomarker in paleobotanical studies and a constituent of various essential oils, its unambiguous identification is crucial.[1] This guide provides a detailed overview of the mass spectrometric and infrared spectroscopic characteristics of this compound, complete with experimental protocols and data analysis to facilitate its identification and characterization in complex matrices.

Mass Spectrometry of this compound

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.[3]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A typical GC-MS protocol for the analysis of this compound and other sesquiterpenes is outlined below. This protocol is a composite based on common practices for analyzing similar volatile compounds.[3][4][5][6]

1. Sample Preparation:

-

Samples containing this compound (e.g., essential oils, plant extracts) are typically diluted in a volatile organic solvent such as hexane or ethyl acetate to a concentration suitable for GC-MS analysis (e.g., 1-10 µg/mL).[3]

-

For solid samples, solvent extraction (e.g., ultrasonic extraction) may be employed to isolate the volatile components.

2. Instrumentation:

-

Gas Chromatograph: An Agilent 7890B GC or equivalent, equipped with a split/splitless injector.[3]

-

Column: A non-polar capillary column, such as an HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for separating sesquiterpenes.[3]

-

Mass Spectrometer: An Agilent 5977A Mass Selective Detector or a similar quadrupole mass spectrometer.[3]

3. GC Conditions:

-

Injector Temperature: 250 °C.[5]

-

Injection Volume: 1 µL.[3]

-

Injection Mode: Splitless mode is often used for trace analysis to enhance sensitivity.[3][5]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

-

Oven Temperature Program:

4. MS Conditions:

-

Ion Source Temperature: 230 °C.[3]

-

MS Transfer Line Temperature: 280 °C.[3]

-

Scan Range: m/z 50-600.[5]

5. Data Analysis:

-

Identification of this compound is achieved by comparing the acquired mass spectrum and retention time with those of a reference standard or with entries in a spectral library (e.g., NIST, Wiley).

Mass Spectral Data of this compound

The electron ionization mass spectrum of this compound is characterized by a prominent molecular ion peak and several key fragment ions. The molecular formula of this compound is C₁₅H₁₈, with a molecular weight of 198.3 g/mol .[1]

| m/z | Relative Abundance (%) | Proposed Fragment |

| 198 | 46.0 | [M]⁺ (Molecular Ion) |

| 183 | 100.0 | [M-CH₃]⁺ |

| 168 | 26.1 | [M-C₂H₆]⁺ or [M-2CH₃]⁺ |

| 167 | 10.9 | [M-CH₃-CH₄]⁺ |

| 165 | 10.1 | [M-CH₃-H₂O]⁺ (rearrangement) |

| 153 | 13.1 | [M-C₃H₇]⁺ |

| 152 | 8.4 | [M-C₃H₈]⁺ |

| 141 | 4.5 | [M-C₄H₉]⁺ |

Data sourced from ChemicalBook.[7]

Fragmentation Pattern of this compound

The fragmentation of this compound under electron ionization primarily involves the loss of alkyl groups from the naphthalene core. The base peak at m/z 183 corresponds to the loss of a methyl group ([M-15]⁺), which is a very stable tropylium-like cation. Subsequent fragmentations involve the loss of other alkyl fragments and rearrangements.

Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule based on the absorption of infrared radiation, which induces molecular vibrations. For this compound, an aromatic hydrocarbon, the IR spectrum will be dominated by absorptions corresponding to aromatic C-H and C=C stretching and bending vibrations, as well as aliphatic C-H vibrations from the alkyl substituents.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound can be obtained from a neat liquid sample using a capillary cell.[8]

1. Sample Preparation:

-

As this compound is a liquid at room temperature, a drop of the neat sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.

2. Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two™ or equivalent, is used.

3. FTIR Conditions:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: Typically 16 or 32 scans are co-added to improve the signal-to-noise ratio.

-

A background spectrum of the clean, empty salt plates is recorded prior to the sample analysis and subtracted from the sample spectrum.

4. Data Analysis:

-

The resulting spectrum, a plot of percent transmittance versus wavenumber (cm⁻¹), is analyzed for the presence of characteristic absorption bands corresponding to the functional groups present in this compound.

Infrared Spectral Data of this compound

The following table summarizes the expected characteristic infrared absorption bands for this compound based on the typical absorption regions for aromatic and aliphatic hydrocarbons.[9][10]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3030 | C-H Stretch | Aromatic C-H |

| 2960-2850 | C-H Stretch | Aliphatic C-H (methyl and isopropyl groups) |

| ~1600, ~1500 | C=C Stretch | Aromatic ring skeletal vibrations |

| 1470-1450 | C-H Bend | Aliphatic C-H (scissoring) |

| 1385-1365 | C-H Bend | Aliphatic C-H (from isopropyl group - doublet) |

| 900-690 | C-H Bend (out-of-plane) | Aromatic C-H |

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of this compound involves sample preparation, data acquisition using either GC-MS or FTIR, and subsequent data interpretation to confirm the structure.

References

- 1. ejournal.upi.edu [ejournal.upi.edu]

- 2. ATR-FTIR spectroscopy reveals polycyclic aromatic hydrocarbon contamination despite relatively pristine site characteristics: Results of a field study in the Niger Delta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. The EIMS fragmentation mechanisms of the sesquiterpenes corvol ethers A and B, epi-cubebol and isodauc-8-en-11-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Synergistic curative effects of Trichoderma hamatum and Rumex dentatus against Alternaria alternata, the causal agent of tomato leaf spot disease [frontiersin.org]

- 6. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound(483-78-3) MS spectrum [chemicalbook.com]

- 8. This compound | C15H18 | CID 10225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

Biosynthesis of Cadalene in Higher Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cadalene (4-isopropyl-1,6-dimethylnaphthalene) is a sesquiterpenoid found in many higher plants. It and its derivatives have garnered significant interest in the pharmaceutical industry due to their wide range of biological activities. Understanding the biosynthesis of this compound is crucial for its potential biotechnological production and for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the this compound biosynthesis pathway in higher plants, with a focus on the key enzymes, regulatory mechanisms, and experimental protocols for its study. The primary model for this pathway is cotton (Gossypium arboreum), a known producer of this compound-derived phytoalexins.

The Core Biosynthetic Pathway

The biosynthesis of this compound begins with the universal precursor for all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (MVA) or the methylerythritol phosphate (MEP) pathway. The subsequent steps leading to this compound are outlined below.

1. Formation of Farnesyl Pyrophosphate (FPP):

Farnesyl pyrophosphate synthase (FPPS) catalyzes the condensation of two molecules of IPP with one molecule of DMAPP to form the C15 compound, farnesyl pyrophosphate (FPP).[1] FPP is a critical branch-point intermediate in terpenoid biosynthesis, serving as the direct precursor for all sesquiterpenes.[1][2]

2. Cyclization of FPP to (+)-δ-Cadinene:

The first committed step in the biosynthesis of cadinane-type sesquiterpenes is the cyclization of FPP to (+)-δ-cadinene.[3] This reaction is catalyzed by the enzyme (+)-δ-cadinene synthase (EC 4.2.3.13).[4][5] In cotton, this enzyme is encoded by a complex gene family, which is divided into two subfamilies: cad1-A and cad1-C.

3. Conversion of (+)-δ-Cadinene to this compound:

The final steps from (+)-δ-cadinene to this compound involve a series of oxidation and dehydration reactions, although the specific enzymes catalyzing these transformations in higher plants are not yet fully elucidated.

Quantitative Data

The following table summarizes key quantitative data related to the biosynthesis of this compound and its derivatives in Gossypium species.

| Parameter | Value | Species | Condition | Reference |

| (+)-δ-Cadinene Synthase Kinetics | Gossypium arboreum | In vitro | ||

| Km (FPP) | 3.2 ± 0.5 µM | G. arboreum | Wild-type enzyme | [1] |

| kcat | 0.010 ± 0.001 s-1 | G. arboreum | Wild-type enzyme | [1] |

| Phytoalexin Accumulation | Gossypium spp. | In vivo, after V. dahliae inoculation | ||

| Hemigossypol | 23.9 µg/g fresh tissue | G. barbadense (resistant) | 48 hours post-inoculation | [6] |

| Desoxyhemigossypol | 10.5 µg/g fresh tissue | G. barbadense (resistant) | 48 hours post-inoculation | [6] |

| Gossypol | 1.2% of seed kernel dry weight | G. hirsutum | Mature seeds (60 DPA) | [7] |

| Precursor Concentration | Mammalian tissues | Normal physiological conditions | ||

| Farnesyl Pyrophosphate (FPP) | 0.320 - 0.364 nmol/g wet tissue | Mouse (kidney, liver, heart) | - | [8] |

DPA: Days Post-Anthesis

Regulatory Mechanisms

The biosynthesis of this compound and related sesquiterpenoids in cotton is tightly regulated at the transcriptional level, primarily in response to developmental cues and environmental stresses, such as pathogen attack.

Elicitor-Mediated Induction

Fungal elicitors, such as those from the pathogen Verticillium dahliae, are potent inducers of this compound biosynthesis.[6][7] The perception of these elicitors at the plant cell surface triggers a complex signaling cascade that leads to the upregulation of genes encoding key biosynthetic enzymes, particularly (+)-δ-cadinene synthase.

Role of Phytohormones

The signaling pathways of several phytohormones, including jasmonic acid (JA), salicylic acid (SA), and ethylene (ET), are intricately involved in the defense response and the induction of secondary metabolite biosynthesis.[9][10][11][12][13] In cotton, elicitor treatment leads to the activation of these hormonal signaling pathways, which then act synergistically to induce the expression of defense-related genes, including those in the this compound pathway.

Experimental Protocols

(+)-δ-Cadinene Synthase Enzyme Assay

This protocol is adapted from a radiochemical assay used for sesquiterpene cyclases.

Materials:

-

Plant tissue (e.g., cotton seedlings)

-

Extraction buffer: 50 mM Tris-HCl (pH 8.0), 10 mM EDTA, 1% β-mercaptoethanol, 20% glycerol

-

Assay buffer: 25 mM HEPES (pH 7.5), 15 mM MgCl₂, 5 mM DTT

-

[1-³H]-Farnesyl pyrophosphate (radiolabeled substrate)

-

Unlabeled farnesyl pyrophosphate

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Protein Extraction: Homogenize fresh or frozen plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at 14,000 x g for 20 minutes at 4°C to remove cell debris. Collect the supernatant containing the crude enzyme extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

Enzyme Reaction: In a glass vial, prepare the reaction mixture containing 200 µL of assay buffer, a known amount of protein extract (e.g., 15 µg), and a mixture of labeled and unlabeled FPP (e.g., 3.5 nmol total FPP with a specific activity of ~5.55 kBq/nmol).[3]

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Extraction of Sesquiterpenes: Stop the reaction by adding an equal volume of hexane or pentane. Vortex vigorously to extract the nonpolar sesquiterpene products. Centrifuge to separate the phases.

-

Quantification: Transfer a known volume of the organic phase to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the enzyme activity based on the amount of radioactivity incorporated into the organic phase, the specific activity of the substrate, the amount of protein used, and the incubation time.

Analysis of cad1 Gene Expression by qRT-PCR

Materials:

-

Cotton tissue (e.g., leaves, roots)

-

Liquid nitrogen

-

RNA extraction kit suitable for plant tissues with high polysaccharide and polyphenol content

-

DNase I

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR master mix (e.g., SYBR Green-based)

-

Primers specific for cad1-A and cad1-C genes and a reference gene (e.g., ubiquitin)

-

qPCR instrument

Procedure:

-

RNA Extraction:

-

Immediately freeze collected cotton tissue in liquid nitrogen to prevent RNA degradation.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

-

Extract total RNA using a commercial kit or a CTAB-based method, following the manufacturer's instructions. Include a DNase I treatment step to remove any contaminating genomic DNA.

-

Assess the quality and quantity of the extracted RNA using a spectrophotometer (A260/280 and A260/230 ratios) and gel electrophoresis.

-

-

cDNA Synthesis:

-

Synthesize first-strand cDNA from a known amount of total RNA (e.g., 1-2 µg) using a reverse transcriptase and oligo(dT) or random primers.

-

-

Quantitative PCR (qPCR):

-

Prepare the qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target (cad1) and reference genes, and a suitable qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

Include no-template controls and a dissociation curve analysis to ensure the specificity of the amplification.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for the target and reference genes.

-

Calculate the relative gene expression using the ΔΔCt method or by generating a standard curve.

-

Visualizations

Biosynthesis Pathway of this compound

Caption: The core biosynthetic pathway of this compound from isoprenoid precursors.

Elicitor-Induced Signaling Pathway for this compound Biosynthesis

Caption: A simplified model of the elicitor-induced signaling cascade leading to this compound biosynthesis.

Experimental Workflow for Studying this compound Biosynthesis

Caption: A general experimental workflow for the investigation of this compound biosynthesis.

References

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. Farnesyl pyrophosphate - Wikipedia [en.wikipedia.org]

- 3. sippe.ac.cn [sippe.ac.cn]

- 4. Delta-cadinene synthase - Wikipedia [en.wikipedia.org]

- 5. ENZYME - 4.2.3.13 (+)-delta-cadinene synthase [enzyme.expasy.org]

- 6. Induction of delta-cadinene synthase and sesquiterpenoid phytoalexins in cotton by Verticillium dahliae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. sippe.ac.cn [sippe.ac.cn]

- 8. Quantitative determination of farnesyl and geranylgeranyl diphosphate levels in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Crosstalk among Jasmonate, Salicylate and Ethylene Signaling Pathways in Plant Disease and Immune Responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crosstalk among Jasmonate, Salicylate and Ethylene Signaling Path...: Ingenta Connect [ingentaconnect.com]

- 11. mdpi.com [mdpi.com]

- 12. thepharmajournal.com [thepharmajournal.com]

- 13. Hormone Crosstalk in Plant Disease and Defense: More Than Just JASMONATE-SALICYLATE Antagonism | Annual Reviews [annualreviews.org]

Cadalene and its role as a sesquiterpenoid

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Cadalene, a naturally occurring bicyclic sesquiterpenoid, has garnered significant interest within the scientific community. As a polycyclic aromatic hydrocarbon with a cadinane skeleton, it is a common constituent of the essential oils of many higher plants.[1][2] This document provides a comprehensive overview of this compound, detailing its chemical and physical properties, natural sources, and known biological activities. Furthermore, it outlines key experimental methodologies for its synthesis and analysis, and explores its potential role in drug discovery and development through the modulation of cellular signaling pathways. All quantitative data is presented in structured tables for clarity, and key processes are visualized using diagrams to facilitate understanding.

Introduction to this compound

This compound (4-isopropyl-1,6-dimethylnaphthalene) is classified as a sesquiterpenoid, a large class of terpenes composed of three isoprene units.[3][4] Its chemical formula is C₁₅H₁₈.[1] Structurally, it is a polycyclic aromatic hydrocarbon built upon a cadinane skeleton.[1][5] this compound is a hydrophobic and relatively neutral molecule, practically insoluble in water.[4][6] Beyond its presence in the plant kingdom, it serves as a crucial biomarker in paleobotanic studies for analyzing rock sediments, where its ratio to other compounds like retene can indicate the historical prevalence of certain plant genera.[1][5]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These characteristics are essential for its extraction, synthesis, and formulation in research and development settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₅H₁₈ | [1][6][7] |

| Molecular Weight | 198.30 g/mol | [1][7] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 291-292 °C at 720 mmHg; 149 °C at 10 mmHg | [6] |

| Density | 0.9667 g/cm³ at 25 °C | [6] |

| Refractive Index | nD25 1.5785 | [6] |

| Water Solubility | Insoluble; Estimated at 0.00017 g/L to 0.5822 mg/L at 25 °C | [4][5][6][8] |

| logP (o/w) | 5.23 - 5.7 | [5][8] |

| UV max | 228, 232, 280, 284, 295, 310, 317, 325 nm | [6] |

| CAS Number | 483-78-3 | [1][7] |

Natural Sources

This compound is ubiquitous in the essential oils of numerous higher plants.[1][5] Its presence has been identified in a wide variety of species, making it a common phytochemical.

Table of Natural Sources:

| Plant/Food Item | Reference(s) |

| Cloves | [3][4] |

| Sugar Apple | [3][4] |

| Rosemary | [3][4] |

| Fig | [3][4] |

| Anise | [4] |

| Abies sibirica | [4] |

| Cinnamomum species | [4] |

| Cyperus rotundus | [4] |

| Juniperus formosana | [4] |

| Lavandula angustifolia | [4] |

| Magnolia obovata | [4] |

| Xylopia aromatica | [4] |

| Dictyopteris divaricata (Brown Algae) | [9] |

| Zelkova serrata | [10] |

| Atlas Cedar (Cedrus atlantica) | [11] |

Biological Activities and Potential Therapeutic Roles

While research into the specific biological activities of this compound is ongoing, studies on this compound derivatives and related compounds suggest a range of pharmacological effects. These findings provide a foundation for future drug development efforts.

Antioxidant Activity

A derivative, 7-hydroxy-3-methoxy-cadalene, extracted from Zelkova serrata, has demonstrated notable antioxidative effects.[10] In a study involving A/J mice, this compound was shown to counteract oxidative stress induced by the tobacco-specific nitrosamine NNK, a potent carcinogen. The this compound derivative significantly increased glutathione concentration, suggesting a protective role against oxidative damage that can lead to lung tumorigenesis.[10]

Anticancer Potential

The anticancer activity of this compound itself is an emerging area of research. However, related sesquiterpenoids have shown promising results. For instance, δ-cadinene, a closely related isomer, induces concentration- and time-dependent growth inhibition in OVCAR-3 ovarian cancer cells.[12] Its mechanism involves the induction of caspase-dependent apoptosis and cell cycle arrest.[12] Furthermore, 7-hydroxy-3-methoxy-cadalene has been shown to inhibit NNK-induced lung tumorigenesis in mice and affect the cell cycle, apoptosis, and protein translation in A549 lung cancer cells.[8][10] These findings highlight the potential of the this compound scaffold in developing novel anticancer agents.

Anti-inflammatory Effects

The anti-inflammatory properties of many terpenes are well-documented.[13][14][15] While direct studies on this compound are limited, essential oils containing its isomers, such as δ-cadinene and γ-muurolene from Xylopia laevigata, have demonstrated significant anti-inflammatory effects in animal models of carrageenan-induced edema and peritonitis.[16] This suggests that the cadinane skeleton may contribute to modulating inflammatory pathways.

Antimicrobial Properties

Essential oils rich in cadinene isomers have exhibited both antibacterial and antifungal activities.[17][18] For example, the essential oil of Xenophyllum poposum, containing delta-cadinene, epi-alpha-cadinol, and alpha-cadinol, showed activity against several pathogenic bacterial and fungal strains.[17][18] This indicates that this compound and its related compounds could be explored for the development of new antimicrobial agents.

Signaling Pathways in Phytochemical Action

Natural products, including sesquiterpenoids, exert their biological effects by modulating complex intracellular signaling pathways.[19] While specific pathways targeted directly by this compound are still under investigation, the activities of related compounds point towards the involvement of pathways crucial in cancer and inflammation, such as the NF-κB and MAPK/ERK pathways.

Experimental Protocols

Isolation of Terpenoids from Natural Sources

A general procedure for isolating terpenoids like this compound from plant material involves two main stages: extraction of the essential oil and subsequent separation of the target compound.

-

Extraction of Essential Oils:

-

Steam Distillation: The most common method. Plant material is subjected to steam, which vaporizes the volatile compounds. The resulting vapor is condensed, and the immiscible oil is separated from the aqueous phase.

-

Solvent Extraction: For heat-sensitive materials, extraction with a volatile solvent like light petroleum at a controlled temperature (e.g., 50°C) is used. The solvent is then removed under reduced pressure to yield the essential oil.[20]

-

-

Separation of this compound:

-

Fractional Distillation: The crude essential oil, a mixture of numerous terpenoids, is separated based on differences in boiling points. This is performed under reduced pressure to prevent thermal degradation of the compounds.[20]

-

Chromatography: Techniques like gas chromatography (GC) are highly effective for isolating pure forms of specific terpenoids from complex mixtures.[20]

-

Synthesis of this compound from Himachalenes

A versatile method for synthesizing this compound involves the chemical transformation of himachalenes, which are readily available from sources like the Atlas cedar (Cedrus atlantica).[11][21]

Protocol Overview:

-

Starting Material: A mixture of α-, β-, and γ-himachalenes extracted from the essential oil of Atlas cedar wood.[11]

-

Dehydrogenation: The himachalene mixture is first quantitatively dehydrogenated to form the intermediate, ar-himachalene.[21]

-

Rearrangement and Aromatization: The ar-himachalene is then treated with specific reagents to induce rearrangement and form this compound. The choice of reagents and solvent is critical for selectivity.[11][21]

-

Purification: The final product is purified from the reaction mixture using standard techniques such as column chromatography.

In Vitro Antioxidant Activity Assay (DPPH Method)

This protocol is a standard method for evaluating the radical-scavenging properties of a compound, relevant to the observed antioxidant effects of this compound derivatives.[17][18]

-

Preparation of Reagents:

-

Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent (e.g., methanol).

-

Prepare a solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the same solvent to a specific concentration (e.g., 0.1 mM).

-

-

Assay Procedure:

-

In a 96-well plate, add a series of dilutions of the test compound to different wells.

-

Add the DPPH solution to each well. A control well should contain only the solvent and DPPH solution.

-

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

-

-

Data Analysis:

-

Measure the absorbance of each well using a spectrophotometer at a wavelength of approximately 517 nm.

-

The radical-scavenging activity is calculated as the percentage of DPPH discoloration using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.

-

The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.

-

Conclusion and Future Directions

This compound, a widely distributed sesquiterpenoid, presents a promising natural scaffold for drug discovery. Its fundamental structure is associated with a range of biological activities, including antioxidant, anticancer, anti-inflammatory, and antimicrobial effects. While much of the current evidence is derived from its derivatives and isomers, the consistent bioactivity linked to the cadinane skeleton warrants more direct investigation into this compound itself.

Future research should focus on elucidating the specific molecular targets and signaling pathways directly modulated by this compound. Comprehensive studies are needed to confirm its efficacy and safety profiles in various preclinical models. The development of efficient and scalable synthetic routes will also be crucial for advancing this compound and its novel derivatives from the laboratory to potential clinical applications. The versatility of its structure offers ample opportunities for medicinal chemists to design and synthesize new analogues with enhanced potency and selectivity, paving the way for the next generation of terpene-based therapeutics.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Cyberlipid [cyberlipid.gerli.com]

- 3. Showing Compound this compound (FDB005459) - FooDB [foodb.ca]

- 4. NP-MRD: Showing NP-Card for this compound (NP0046683) [np-mrd.org]

- 5. ymdb.ca [ymdb.ca]

- 6. This compound [drugfuture.com]

- 7. This compound | C15H18 | CID 10225 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound, 483-78-3 [thegoodscentscompany.com]

- 9. Sesquiterpenes from Brown Algae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antioxidative effects of 7-hydroxy-3-methoxy-cadalene extracted from Zelkova serrata on 4-(methylinitros amino)-1-(3-pyridyl)-1-butanone-induced oxidative stress in A/J mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. A Review on Anti-Inflammatory Activity of Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Review on Anti-Inflammatory Activity of Phenylpropanoids Found in Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory and chondroprotective activity of (+)-α-pinene: structural and enantiomeric selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Evaluation of the Anti-Inflammatory and Antinociceptive Effects of the Essential Oil from Leaves of Xylopia laevigata in Experimental Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Chemical composition, antimicrobial and antioxidant properties of the volatile oil and methanol extract of Xenophyllum poposum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. vpscience.org [vpscience.org]

- 21. ccspublishing.org.cn [ccspublishing.org.cn]

The Genesis of a Sesquiterpene: A Technical Guide to the Historical Discovery and First Synthesis of Cadalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cadalene (4-isopropyl-1,6-dimethylnaphthalene), a bicyclic aromatic sesquiterpene, serves as a significant biomarker in paleobotany and possesses a scaffold of interest in medicinal chemistry. This technical guide provides an in-depth account of the historical milestones that led to the characterization and chemical synthesis of this important molecule. We delve into the initial discovery of this compound through the dehydrogenation of naturally occurring sesquiterpenes and present the first-ever total synthesis from carvone, as pioneered by Lavoslav Ružička and his collaborators in the early 1920s. This document compiles the available quantitative data, details the seminal experimental protocols, and visualizes the logical workflow of the first synthesis.

Introduction

This compound, with the chemical formula C₁₅H₁₈, is a key representative of the cadinane-type sesquiterpenes.[1] Its naphthalene core is a common structural motif in various natural products, and its formation from other sesquiterpenes through dehydrogenation has been a cornerstone in the structural elucidation of this class of compounds. The historical journey of this compound, from its first identification as a dehydrogenation product to its first rational chemical synthesis, marks a significant chapter in the field of natural product chemistry. This guide aims to provide a detailed technical overview of these foundational studies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its identification, purification, and handling in a laboratory setting.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₈ | [1] |

| Molar Mass | 198.30 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 291-292 °C at 720 mmHg; 149 °C at 10 mmHg | |

| Density (d⁴²⁵) | 0.9667 g/cm³ | |

| Refractive Index (n_D²⁵) | 1.5785 | |

| Solubility | Insoluble in water; Soluble in fat solvents and oils. | |

| UV max (nm) | 228, 232, 280, 284, 295, 310, 317, 325 |

Historical Discovery: Dehydrogenation of Sesquiterpenes

The first identification of this compound was a direct result of the pioneering work of Lavoslav Ružička and J. Meyer in 1921 on the dehydrogenation of sesquiterpenes. Their experiments demonstrated that various sesquiterpenes, when heated with a dehydrogenating agent, yielded a common aromatic hydrocarbon, which they named this compound. This discovery was pivotal as it provided a method to correlate the carbon skeletons of a wide range of bicyclic sesquiterpenes to a stable, easily characterizable aromatic nucleus.

Experimental Protocol: Dehydrogenation of Cadinene with Sulfur

The following protocol is based on the general methods for sulfur dehydrogenation of terpenes prevalent during that era, as detailed in Ružička's early works.

Objective: To produce this compound by the dehydrogenation of a cadinene-rich essential oil.

Materials:

-

Cadinene-containing essential oil (e.g., oil of cade)

-

Sulfur powder

-

Sand

-

Apparatus for distillation

Procedure:

-

A mixture of the cadinene-containing essential oil and an equivalent weight of sulfur powder is prepared.

-

To ensure even heating and prevent bumping, the mixture is combined with sand.

-

The mixture is placed in a distillation flask and heated.

-

The reaction is initiated upon heating, leading to the evolution of hydrogen sulfide gas.

-

The mixture is heated until the evolution of hydrogen sulfide ceases, indicating the completion of the dehydrogenation reaction.

-

The reaction product, this compound, is then isolated from the reaction mixture by distillation.

-

Further purification of the distilled this compound can be achieved through the formation of a picrate derivative, followed by recrystallization and subsequent regeneration of the hydrocarbon.

The First Total Synthesis of this compound

The first unambiguous synthesis of this compound was accomplished in 1922 by L. Ružička and C. F. Seidel. This landmark achievement confirmed the structure of this compound and provided a rational route to this important sesquiterpene backbone from a readily available monoterpene, (+)-carvone. The synthesis is a multi-step process involving a Grignard reaction, cyclization, and dehydrogenation.

Synthetic Strategy

The overall strategy for the first total synthesis of this compound is depicted in the following workflow diagram.

Experimental Protocols

The following experimental protocols are based on the 1922 publication by Ružička and Seidel in Helvetica Chimica Acta.

Step 1: Grignard Reaction of (+)-Carvone with m-Tolylmagnesium Bromide

Objective: To synthesize the tertiary alcohol intermediate by the addition of a tolyl group to the keto-carbonyl of carvone.

Materials:

-

Magnesium turnings

-

Dry diethyl ether

-

m-Bromotoluene

-

(+)-Carvone

-

Ice

-

Dilute acid for workup

Procedure:

-

The Grignard reagent, m-tolylmagnesium bromide, is prepared in the standard manner by reacting m-bromotoluene with magnesium turnings in anhydrous diethyl ether.

-

A solution of (+)-carvone in dry diethyl ether is slowly added to the freshly prepared Grignard reagent with cooling in an ice bath.

-

The reaction mixture is stirred until the reaction is complete.

-

The reaction is quenched by the slow addition of ice and then acidified with a dilute acid.

-

The ether layer is separated, washed, dried, and the solvent is evaporated to yield the crude tertiary alcohol.

Step 2: Cyclization of the Tertiary Alcohol Intermediate

Objective: To form the bicyclic core of this compound through acid-catalyzed intramolecular cyclization.

Materials:

-

Crude tertiary alcohol from Step 1

-

Concentrated sulfuric acid

Procedure:

-

The crude tertiary alcohol is treated with concentrated sulfuric acid.

-

The mixture is stirred, and the reaction progress is monitored. The cyclization reaction is typically exothermic.

-

After the reaction is complete, the mixture is poured onto ice and the product is extracted with a suitable organic solvent.

-

The organic extract is washed, dried, and the solvent is removed to yield crude tetrahydrothis compound.

Step 3: Dehydrogenation of Tetrahydrothis compound

Objective: To aromatize the newly formed ring system to yield this compound.

Materials:

-

Crude tetrahydrothis compound from Step 2

-

Sulfur powder

Procedure:

-

The crude tetrahydrothis compound is mixed with sulfur powder.

-

The mixture is heated to induce dehydrogenation, which is accompanied by the evolution of hydrogen sulfide.

-

Upon completion of the reaction (cessation of gas evolution), the product, this compound, is isolated by distillation.

-

The resulting this compound can be further purified by conversion to its picrate derivative, followed by recrystallization and regeneration.

Conclusion

The historical discovery of this compound through dehydrogenation of sesquiterpenes and its subsequent first total synthesis by Ružička and his team were pivotal moments in natural product chemistry. These studies not only established the structure of a key sesquiterpene but also provided a general strategy for the structural elucidation of a large class of natural products. The methodologies developed in these early investigations laid the groundwork for decades of research in terpene chemistry and total synthesis. This guide provides a comprehensive technical overview of these foundational experiments for the modern researcher.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Cadalene from Himachalene Mixtures

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of cadalene from naturally occurring himachalene mixtures. The described methodology is based on a two-step process involving the dehydrogenation of himachalenes followed by a selective rearrangement to yield this compound. This process offers an efficient route to a valuable sesquiterpene with applications in flavor, fragrance, and as a building block in pharmaceutical synthesis.

Introduction

This compound (1,6-dimethyl-4-isopropylnaphthalene) is a bicyclic aromatic sesquiterpene found in the essential oils of various plants and is also recognized as a biomarker in sediments.[1][2] Its derivatives have shown potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.[2] The primary starting material for the synthesis described herein is a mixture of α-, β-, and γ-himachalenes, which are abundant and readily available from the essential oil of the Atlas cedar (Cedrus atlantica).[1][2] This makes the synthesis both cost-effective and based on a renewable feedstock.

The synthesis proceeds in two main stages:

-

Dehydrogenation: The himachalene mixture is first converted to ar-himachalene.

-

Isomerization/Rearrangement: The resulting ar-himachalene is then treated with a reagent system to induce a rearrangement to the desired this compound structure.

Reaction Pathway

The overall synthetic route from a mixture of himachalene isomers to this compound is depicted below. The initial step involves the aromatization of the seven-membered ring of the himachalene skeleton to form ar-himachalene. The subsequent step is a selective rearrangement of the alkyl groups on the aromatic ring to yield the thermodynamically more stable this compound.

Caption: Two-step synthesis of this compound from a himachalene mixture.

Experimental Protocols

Step 1: Dehydrogenation of Himachalene Mixture to ar-Himachalene

This protocol describes a solvent-free dehydrogenation of a himachalene mixture using a palladium on carbon (Pd/C) catalyst to yield ar-himachalene quantitatively.[1][2]

Materials:

-

Mixture of α-, β-, and γ-himachalenes (isolated from Atlas cedarwood oil)

-

10% Palladium on carbon (Pd/C)

-

Round-bottom flask

-

Heating mantle with temperature controller

-

Magnetic stirrer

Procedure:

-

To a round-bottom flask, add the himachalene mixture.

-

Add a catalytic amount of 10% Pd/C (0.025 wt%) to the flask.

-

Heat the mixture to 160°C with stirring.

-

Maintain the reaction at this temperature for 12 hours.

-

After 12 hours, cool the reaction mixture to room temperature.

-

The product, ar-himachalene, is obtained in quantitative yield and can be used in the next step without further purification.

Step 2: Synthesis of this compound from ar-Himachalene

This protocol outlines the selective synthesis of this compound from ar-himachalene using a combination of iodine (I₂) and aluminum chloride (AlCl₃) in dichloromethane (DCM).[1][2]

Materials:

-

ar-Himachalene

-

Iodine (I₂)

-

Aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve ar-himachalene in anhydrous dichloromethane.

-

Cool the solution in an ice bath.

-

Carefully add aluminum chloride (AlCl₃) to the stirred solution.

-

Add iodine (I₂) to the reaction mixture.

-

Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by slowly adding water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated sodium thiosulfate solution to remove excess iodine, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound from the himachalene mixture.

Caption: Experimental workflow for the synthesis of this compound.

Data Presentation

The following tables summarize the quantitative data for the synthesis of this compound and a related isomer, iso-cadalene, from ar-himachalene under various reaction conditions.[1][2] The selectivity is highly dependent on the choice of solvent and reagents.

Table 1: Dehydrogenation of Himachalene Mixture

| Catalyst | Temperature (°C) | Time (h) | Solvent | Yield of ar-Himachalene (%) |

| Pd/C (0.025 wt%) | 160 | 12 | None | Quantitative |

Table 2: Conversion of ar-Himachalene to this compound and Iso-cadalene

| Entry | Reagents | Solvent | Conversion (%) | Selectivity to this compound (%) | Selectivity to Iso-cadalene (%) | Isolated Yield of Major Product (%) |

| 1 | AlCl₃ | Dichloromethane | 89 | 21 | - | - |

| 2 | I₂/AlCl₃ | Dichloromethane | - | - | - | up to 76 (this compound) |

| 3 | AlCl₃ | Cyclohexane | - | - | - | up to 66 (Iso-cadalene) |

Data extracted from Zaki et al., 2020.[1][2] The study also reports the formation of other by-products, such as dihydrocurcumene, under certain conditions.

Conclusion

The described two-step synthesis provides an efficient and high-yielding route to this compound from an abundant natural feedstock. The methodology is robust and scalable, making it suitable for laboratory-scale synthesis and potentially for industrial applications. The selectivity of the second step can be tuned by the choice of reaction conditions to favor the formation of either this compound or its isomer, iso-cadalene. These protocols and data serve as a valuable resource for researchers in organic synthesis, natural product chemistry, and drug development.

References

Application Notes and Protocols for the Dehydrogenation of Cadinene to Yield Cadalene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical dehydrogenation of the sesquiterpene cadinene to the aromatic compound cadalene. This compound and its derivatives are of interest in medicinal chemistry and drug development due to their potential biological activities. The following protocols describe two primary methods for this transformation: dehydrogenation using sulfur and catalytic dehydrogenation with palladium on carbon (Pd/C).

Introduction

Cadinene (C₁₅H₂₄) is a bicyclic sesquiterpene found in the essential oils of various plants. Its dehydrogenation leads to the formation of this compound (4-isopropyl-1,6-dimethylnaphthalene, C₁₅H₁₈), a stable aromatic hydrocarbon.[1][2] This conversion is a classic reaction in natural product chemistry and serves as a method for structural elucidation and the synthesis of this compound-based compounds for further investigation. The aromatization process involves the removal of three molecules of hydrogen.

Two common and effective methods for the dehydrogenation of cadinene are heating with elemental sulfur and catalytic dehydrogenation using a heterogeneous catalyst such as palladium on carbon. The choice of method may depend on the desired scale, available equipment, and tolerance for potential side products.

Reaction Overview and Mechanisms

The overall reaction involves the conversion of the partially unsaturated bicyclic system of cadinene into the fully aromatic naphthalene ring system of this compound.

Dehydrogenation with Sulfur

Heating cadinene with sulfur is a classical and effective method for dehydrogenation.[3] The reaction proceeds at elevated temperatures, typically above 200°C. The sulfur acts as a hydrogen acceptor, being reduced to hydrogen sulfide (H₂S) in the process. The reaction is generally considered to proceed through a series of radical or ionic intermediates, leading to the step-wise removal of hydrogen atoms and the formation of double bonds, ultimately resulting in the stable aromatic system of this compound.

Catalytic Dehydrogenation with Palladium on Carbon (Pd/C)

Catalytic dehydrogenation offers a milder and often cleaner alternative to using sulfur.[4] In this method, cadinene is heated in the presence of a palladium catalyst supported on activated carbon. The palladium surface facilitates the cleavage of C-H bonds and the elimination of hydrogen gas (H₂). The reaction is typically carried out at temperatures ranging from 150°C to 300°C and can be performed with or without a solvent. The mechanism involves the adsorption of the cadinene molecule onto the palladium surface, followed by a series of C-H bond activations and reductive eliminations of H₂.

Experimental Protocols

Protocol 1: Dehydrogenation of α-Cadinene using Sulfur

This protocol describes the dehydrogenation of α-cadinene by heating with elemental sulfur.

Materials:

-

α-Cadinene (or a cadinene-rich essential oil fraction)

-

Sulfur powder

-

Round-bottom flask

-

Heating mantle with temperature control

-

Condenser

-

Gas trap (for H₂S)

-

Solvent for extraction (e.g., hexane or diethyl ether)

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask, place α-cadinene and sulfur powder in a molar ratio of approximately 1:2. For example, for 10 g of α-cadinene (approx. 0.049 mol), use 3.1 g of sulfur (approx. 0.097 mol).

-

Heating: Equip the flask with a condenser and a gas trap containing a solution of sodium hypochlorite or sodium hydroxide to neutralize the hydrogen sulfide gas produced during the reaction. Heat the mixture gently in a heating mantle.

-

Reaction Conditions: Increase the temperature gradually to 200-250°C. The reaction mixture will darken, and the evolution of H₂S gas will be observed. Maintain the reaction at this temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (as indicated by TLC), allow the flask to cool to room temperature.

-

Extraction: Dilute the reaction mixture with a suitable solvent like hexane and filter to remove any unreacted sulfur and polymeric byproducts.

-

Purification: The filtrate is then concentrated under reduced pressure using a rotary evaporator. The resulting crude this compound is purified by column chromatography on silica gel using hexane as the eluent.

-

Characterization: The purified this compound is characterized by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Catalytic Dehydrogenation of α-Cadinene using Palladium on Carbon (Pd/C)

This protocol outlines the dehydrogenation of α-cadinene using a palladium on carbon catalyst.

Materials:

-

α-Cadinene

-

10% Palladium on carbon (Pd/C)

-

High-boiling point solvent (optional, e.g., p-cymene or mesitylene)

-

Round-bottom flask

-

Heating mantle with temperature control

-

Reflux condenser

-

Inert gas supply (e.g., nitrogen or argon)

-

Filter paper and funnel

-

Solvent for dilution (e.g., hexane or diethyl ether)

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent for chromatography (e.g., hexane)

Procedure:

-

Reaction Setup: In a round-bottom flask, add α-cadinene and 10% Pd/C catalyst. The catalyst loading can be around 5-10% by weight of the cadinene. For a solvent-free reaction, proceed to the next step. If a solvent is used, add a high-boiling point solvent to the flask.

-

Inert Atmosphere: Flush the flask with an inert gas (nitrogen or argon) to remove air.

-

Heating: Heat the mixture with stirring to 160-250°C under an inert atmosphere. If a solvent is used, the reaction is heated to reflux.

-

Reaction Time: Maintain the reaction at this temperature for 6-12 hours. Monitor the reaction progress by TLC or GC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Filtration: Dilute the reaction mixture with hexane or another suitable solvent and filter through a pad of Celite or filter paper to remove the Pd/C catalyst. Wash the filter cake with the same solvent.

-

Purification: Combine the filtrate and washings and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel with hexane as the eluent.

-

Characterization: Analyze the purified this compound using GC-MS and NMR spectroscopy.

Data Presentation

The following tables summarize the expected outcomes and analytical data for the dehydrogenation of cadinene to this compound.

Table 1: Comparison of Dehydrogenation Methods

| Parameter | Dehydrogenation with Sulfur | Catalytic Dehydrogenation (Pd/C) |

| Reagents | α-Cadinene, Sulfur | α-Cadinene, 10% Pd/C |

| Temperature | 200-250°C | 160-250°C |

| Reaction Time | 2-4 hours | 6-12 hours |

| Yield | Moderate to Good | Good to Excellent |

| Byproducts | Hydrogen sulfide, polymeric materials | Hydrogen gas |

| Advantages | Inexpensive reagent | Milder conditions, cleaner reaction |

| Disadvantages | Formation of toxic H₂S, potential for side reactions | Higher cost of catalyst, potential for catalyst poisoning |

Table 2: Analytical Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₈ | [5] |

| Molecular Weight | 198.30 g/mol | [5] |

| Appearance | Colorless liquid | [1] |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.84–7.75 (m, 3H), 7.66 (s, 1H), 7.50–7.38 (m, 3H), 3.14–3.03 (m, 1H), 1.36 (d, J = 6.9 Hz, 6H) | [6] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 146.30, 133.63, 132.07, 127.80, 127.55, 127.54, 125.78, 125.74, 125.03, 124.06, 34.22, 23.92 | [6] |

| Major MS Fragments (m/z) | 198 (M+), 183, 168, 141 | [5] |

Visualizations

Chemical Transformation

Caption: Chemical transformation of α-Cadinene to this compound.

Experimental Workflow

Caption: General experimental workflow for this compound synthesis.

Safety Precautions

-

Dehydrogenation with Sulfur: This reaction produces hydrogen sulfide (H₂S), which is a highly toxic and flammable gas. The reaction must be performed in a well-ventilated fume hood, and a proper gas trap must be used to neutralize the H₂S.

-